REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].C(=O)([O-])[O-].[K+].[K+].[CH2:17]1[O:27][C:26]2[CH:25]=[CH:24][C:21]([CH2:22]Cl)=[CH:20][C:19]=2[O:18]1>CN(C)C=O>[O:27]1[C:26]2[CH:25]=[CH:24][C:21]([CH2:22][O:10][C:8]3[CH:7]=[CH:6][C:3]([C:4]#[N:5])=[C:2]([F:1])[CH:9]=3)=[CH:20][C:19]=2[O:18][CH2:17]1 |f:1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C=CC(=C1)O
|
Name
|
|
Quantity
|
45.36 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
42.65 g
|
Type
|
reactant
|
Smiles
|
C1OC=2C=C(CCl)C=CC2O1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
The residue was stirred with ethyl acetate (500 ml)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
O1COC2=C1C=CC(=C2)COC2=CC(=C(C#N)C=C2)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |